The synthesis of FR-167356 involves several key steps that include the modification of existing compounds to enhance their inhibitory properties against vacuolar ATPase. While specific synthetic routes are not detailed in the available literature, the general approach typically involves:
The molecular structure of FR-167356 is characterized by unique features that differentiate it from other known V-ATPase inhibitors. While specific structural data such as molecular formula or 3D conformation are not provided in the search results, it is noted that FR-167356 possesses a novel chemical framework that contributes to its selective inhibitory action on osteoclast V-ATPase. The compound's design aims to exploit differences in the structural characteristics of osteoclast versus lysosomal V-ATPases, which may involve variations in amino acid composition or conformational states that influence binding affinity .
FR-167356 primarily participates in biochemical reactions where it acts as an inhibitor of vacuolar ATPase activity. Key aspects include:
The mechanism of action for FR-167356 involves its role as a selective inhibitor of vacuolar ATPase in osteoclasts:
While specific physical and chemical properties such as melting point, solubility, or spectral data are not detailed in the search results, general characteristics of similar compounds can be inferred:
FR-167356 holds promise for several scientific and medical applications:
The development of vacuolar ATPase (V-ATPase) inhibitors represents a significant frontier in targeting cellular acidification processes for therapeutic benefit. Early inhibitors like bafilomycin A1, isolated from Streptomyces species, demonstrated nanomolar potency against V-ATPases but exhibited broad-spectrum inhibition across mammalian isoforms. This lack of selectivity caused substantial cellular toxicity due to simultaneous disruption of lysosomal acidification, renal proton transport, and other housekeeping functions [2] [9]. The therapeutic challenge was clear: Could an inhibitor discriminate between the ubiquitously expressed "housekeeping" V-ATPases and specialized isoforms involved in pathological processes? Initial efforts focused on modifying bafilomycin's complex macrolide structure, but its chemical instability and synthetic complexity hindered clinical translation [2]. This impasse drove the pursuit of novel chemical scaffolds that could achieve isoform-selective inhibition, particularly for osteoclast-mediated bone resorption disorders. The discovery of FR-167356 emerged from this imperative, representing a structurally distinct approach to V-ATPase modulation [4].
Table 1: Evolution of Key V-ATPase Inhibitors
Inhibitor | Source/Type | Potency (IC₅₀ Range) | Selectivity Limitations |
---|---|---|---|
Bafilomycin A1 | Streptomyces-derived macrolide | 1-20 nM (all V-ATPases) | Non-selective; inhibits lysosomal, renal, and osteoclast V-ATPases equally |
SB-242784 | Synthetic small molecule | ~100 nM (osteoclast) | Moderate selectivity but renal effects observed |
FR-167356 | Synthetic benzofuran derivative | 170 nM (osteoclast); 1200 nM (lysosomal) | 7-fold selectivity for osteoclast over lysosomal V-ATPase |
Osteoclasts, specialized bone-resorbing cells, deploy V-ATPase complexes at their ruffled border membrane to generate the acidic extracellular microenvironment (pH ~4.5) essential for dissolving bone mineral and activating proteases like cathepsin K. This extracellular acidification distinguishes osteoclast V-ATPases from those acidifying intracellular compartments in other cells [9]. Genetic evidence solidified V-ATPase as a therapeutic target: Knockout mice lacking the a3 subunit (ATP6V0A3) developed severe osteopetrosis due to defective osteoclast function, while lysosomal acidification remained intact [2] [8]. This subunit specificity suggested pharmacological discrimination was achievable.
The biological rationale extends to numerous lytic bone diseases:
Existing antiresorptives (bisphosphonates, denosumab) target osteoclast formation or survival. Direct inhibition of the osteoclast's resorptive machinery via V-ATPase offers a mechanistically distinct approach, potentially overcoming limitations of current therapies [9]. FR-167356 emerged as a compound designed to exploit this critical vulnerability in overactive osteoclasts [5].
FR-167356 (C₁₉H₁₇Cl₂NO₃; MW 378.25 g/mol) was discovered through systematic screening of compound libraries using chicken osteoclast microsomes as the primary assay system. A hit compound was identified and subsequently optimized via medicinal chemistry to enhance potency and selectivity, culminating in FR-167356 [2]. Its chemical structure features a dichlorinated benzamide group linked to a benzofuran core bearing a tertiary alcohol moiety (2-hydroxypropan-2-yl group) – a configuration distinct from prior V-ATPase inhibitors [1] [6].
Table 2: Key Structural Features of FR-167356
Structural Element | Chemical Characteristics | Potential Functional Role |
---|---|---|
Dichlorinated Benzamide | 2,6-dichloro substitution on phenyl ring | Target binding affinity; potential hydrophobic interactions |
Benzofuran Core | Fused oxygen-containing heterocycle | Structural rigidity; scaffold orientation |
Tertiary Alcohol | 2-hydroxypropan-2-yl group at C3 position | Hydrogen bonding; metabolic stability |
Methyl Group | At C2 of benzofuran ring | Steric influence on conformation |
This molecular architecture yielded several pharmacological advantages:
The compound's synthetic tractability further distinguished it from natural product-derived inhibitors like bafilomycin, enabling large-scale production for research and potential clinical use [2] [6]. Biochemical characterization confirmed its primary mechanism: potent inhibition of proton translocation driven by V-ATPase activity in osteoclast membranes (IC₅₀ = 170 nM), thereby preventing extracellular acidification essential for bone resorption [3] [6].
Table 3: Biochemical Profile of FR-167356 Against V-ATPases
Tissue/Cell Source | Membrane Type | IC₅₀ (nM) | Relative Potency vs. Osteoclast |
---|---|---|---|
Osteoclast | Plasma membrane | 170 | 1.0 (reference) |
Macrophage | Microsomal | 220 | ~0.77 |
Renal cortex | Brush border | 370 | ~0.46 |
Liver | Lysosomal | 370-1200* | ~0.14-0.46 |
Reports vary: [1] cites 370 nM; [6] cites 1200 nM for liver lysosomal membranes |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7